molecular formula C6HCl3FNO B1333541 2,6-Dichloro-5-fluoronicotinoyl chloride CAS No. 96568-02-4

2,6-Dichloro-5-fluoronicotinoyl chloride

Cat. No. B1333541
CAS RN: 96568-02-4
M. Wt: 228.4 g/mol
InChI Key: AATVXELAYCLVTJ-UHFFFAOYSA-N
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Description

“2,6-Dichloro-5-fluoronicotinoyl chloride” is a chemical compound with the molecular formula C6HCl3FNO. It has a molecular weight of 228.44 . The IUPAC name for this compound is 2,6-dichloro-5-fluoropyridine-3-carbonyl chloride .


Synthesis Analysis

An improved process for the preparation of 2,6-dichloro-5-fluoronicotinoyl chloride involves converting a 2,6-dihydroxy-5-fluoronicotinic acid ester in one step using phosphorus oxychloride and a lithium reagent .


Molecular Structure Analysis

The InChI code for “2,6-Dichloro-5-fluoronicotinoyl chloride” is 1S/C6HCl3FNO/c7-4-2(6(9)12)1-3(10)5(8)11-4/h1H . The Canonical SMILES representation is C1=C(C(=NC(=C1F)Cl)Cl)C(=O)Cl .


Physical And Chemical Properties Analysis

“2,6-Dichloro-5-fluoronicotinoyl chloride” is a clear yellow liquid . It has a density of 1.64 g/mL at 25 °C . The boiling point is 238-239 °C . The compound is stored at ambient temperature .

Scientific Research Applications

Synthesis of Organic Compounds

  • Production of Ethyl 2,6-Dichloro-5-fluoronicotinoyl Acetate : Zhou Yan-feng (2007) demonstrated the synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoyl Acetate using 2,6-Dichloro-5-fluoronicotinic acid, which is a significant process in organic chemistry (Zhou Yan-feng, 2007).

  • Formation of Naphthyridinones : Research by Magali Valés et al. (2002) explored the reaction of enaminones with 2,6-Dichloro-5-fluoronicotinoyl chloride, leading to the creation of N-acylation products and naphthyridinones. This showcases its role in the synthesis of polycondensed heterocycles (Magali Valés et al., 2002).

Pharmaceutical Intermediate Synthesis

  • Quinolone Antibacterial Agents : Zhu Qiu-feng (2005) described the synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, a key intermediate for Quinolone antibacterial agents, using 2,6-Dichloro-5-fluoronicotinoyl chloride (Zhu Qiu-feng, 2005).

  • Preparation of Anticancer Drug Intermediates : Research by Jianqing Zhang et al. (2019) highlighted the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, involving 2,6-Dichloro-5-fluoronicotinoyl chloride (Jianqing Zhang et al., 2019).

Innovative Synthesis Techniques

  • Efficient and Scalable Synthesis : B. Choi et al. (2005) and Jae Hoon Lee et al. (2007) have contributed significantly to the development of efficient synthesis techniques for compounds involving 2,6-Dichloro-5-fluoronicotinoyl chloride, emphasizing its importance in large-scale chemical manufacturing processes (B. Choi et al., 2005); (Jae Hoon Lee et al., 2007).

Safety And Hazards

“2,6-Dichloro-5-fluoronicotinoyl chloride” is classified as a dangerous compound. It causes skin and eye irritation and may cause respiratory irritation . The safety statements recommend wearing suitable protective clothing, gloves, and eye/face protection . It should be handled in a well-ventilated place and kept away from food, drink, and animal feeding stuffs .

properties

IUPAC Name

2,6-dichloro-5-fluoropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3FNO/c7-4-2(6(9)12)1-3(10)5(8)11-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATVXELAYCLVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369966
Record name 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-5-fluoronicotinoyl chloride

CAS RN

96568-02-4
Record name 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-5-fluoro-3-pyridinecarbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of commercially available (Aldrich) 2,6-dichloro-5-fluoronicotinic acid (5.00 g, 23.8 mmol) in thionyl chloride (15 mL) was heated at reflux for 3 h. After cooling, the solution was concentrated in vacuo to give 2,6-dichloro-5-fluoronicotinoyl chloride as a brown oil which was carried on to the next step without further purification. This transformation can also be accomplished using oxalyl chloride with catalytic DMF in place of thionyl chloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,6-Dichloro-5-fluoronicotinoyl chloride in the synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate?

A1: 2,6-Dichloro-5-fluoronicotinoyl chloride serves as a crucial building block in the synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate. [, ] This compound is prepared by reacting 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride. [, ] Subsequently, it reacts with a carbanion, generated from potassium ethyl malonate, to form the target compound. [] This synthesis highlights the importance of 2,6-Dichloro-5-fluoronicotinoyl chloride as a reactive intermediate in multi-step organic synthesis.

Q2: How has the synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate been optimized using 2,6-Dichloro-5-fluoronicotinoyl chloride?

A2: Researchers have focused on optimizing the synthesis by exploring different reagents and reaction conditions. [] Notably, utilizing cost-effective starting materials and selecting optimal reagents have led to improved yields and product purity. [] For instance, using toluene as a solvent during the reaction of 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride resulted in a higher yield of 2,6-Dichloro-5-fluoronicotinoyl chloride. [] This optimization allows for a more efficient and economically viable production of the final compound.

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